molecular formula C3H6IN3S B13554984 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide

3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide

Cat. No.: B13554984
M. Wt: 243.07 g/mol
InChI Key: KNRUVOHPNKWJLT-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the methylsulfanyl group and the hydroiodide salt form makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide typically involves the reaction of a triazole precursor with a methylsulfanyl group donor under controlled conditions. One common method is the nucleophilic substitution reaction where a triazole compound reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures better control over reaction conditions and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methylsulfanyl chloride, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The hydroiodide salt form improves the compound’s solubility in aqueous environments, facilitating its use in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfanyl)propanal: Another compound with a methylsulfanyl group, used in flavor and fragrance industries.

    4-(methylsulfanyl)quinoline: A quinoline derivative with potential antimicrobial properties.

    2-(methylsulfanyl)benzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

Uniqueness

3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is unique due to the combination of the triazole ring, methylsulfanyl group, and hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C3H6IN3S

Molecular Weight

243.07 g/mol

IUPAC Name

5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide

InChI

InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H

InChI Key

KNRUVOHPNKWJLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NN1.I

Origin of Product

United States

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